molecular formula C18H19FN2O3S B2864216 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1005293-10-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2864216
M. Wt: 362.42
InChI Key: GBQRPALIZSLFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is complex, with multiple bonds and rings . It contains a tetrahydroquinoline ring, which is acetylated at the 1-position.

Scientific Research Applications

Catalytic Applications

Research on copper-catalyzed radical-promoted aminocyclization of acrylamides with N-Fluorobenzenesulfonimide (NFSI) illustrates the compound's role in facilitating the construction of isoquinoline-1,3-diones through a sequential radical addition and cyclization pathway, supported by DFT calculations (Xiao-Feng Xia et al., 2016).

Antimicrobial Activity

Studies on the synthesis, characterization, and antimicrobial activity of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates reveal significantly higher antimicrobial activity compared to the parent 8-hydroxyquinoline and sulfonamide, indicating the compound's potential as an antimicrobial agent (S. Vanparia et al., 2010).

Spectroscopic Studies

The synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore highlight the utility of such compounds in fluorescent complex formation with Zn(II), offering insights into their potential use in spectroscopy and as fluorophores (M. Kimber et al., 2003).

Synthesis Methodologies

A diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides from readily available N-aryl-2-fluorobenzenesulfonamides showcases the compound's role in enabling novel synthetic routes (Hemi Borgohain et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Research on the synthesis, enzyme inhibitory kinetics mechanism, and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as therapeutic agents for Alzheimer’s disease demonstrates the compound's efficacy as an acetylcholinesterase inhibitor, showing promise for Alzheimer's treatment (M. Abbasi et al., 2018).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-10-15(19)5-8-18(12)25(23,24)20-16-6-7-17-14(11-16)4-3-9-21(17)13(2)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRPALIZSLFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

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